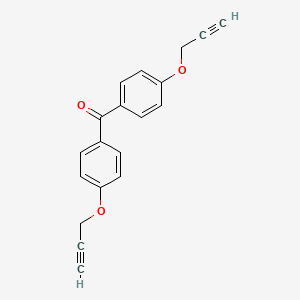

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone

Description

Contextualization within Alkyne-Functionalized Organic Molecules

Alkyne-functionalized organic molecules are a cornerstone of modern synthetic chemistry, prized for their versatility in forming complex molecular structures. The terminal alkyne groups in Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone are particularly significant due to their ability to participate in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward introduction of a wide array of functionalities into materials post-polymerization, enabling precise control over the final properties of the material.

Strategic Importance in Polymer Chemistry and Advanced Materials Science

The strategic importance of this compound lies in its dual-functionality. The benzophenone (B1666685) core is a well-known photoinitiator; upon exposure to ultraviolet (UV) light, it can abstract a hydrogen atom from a neighboring polymer chain, leading to the formation of a covalent bond and, consequently, crosslinking of the polymer matrix. This photo-crosslinking capability is instrumental in the fabrication of hydrogels, coatings, and photolithographic materials.

Simultaneously, the presence of two terminal alkyne groups per molecule allows for the creation of highly crosslinked and robust polymer networks through click chemistry. This method offers a high degree of control over the network structure and allows for the incorporation of various functionalities, such as bioactive molecules or fluorescent tags, with high precision and efficiency. The combination of these two powerful chemical handles in a single molecule opens up avenues for the creation of multifunctional materials with tailored properties.

Scope and Research Directions Pertinent to this compound

Current and future research endeavors involving this compound are focused on several key areas. One significant direction is the development of advanced photopolymers for applications in 3D printing and microfabrication, where its photo-crosslinking ability can be exploited for high-resolution patterning. Another promising area is in the field of biomaterials, where the alkyne groups can be used to immobilize biomolecules onto surfaces or within hydrogels for applications in tissue engineering and drug delivery.

Furthermore, the ability to create well-defined, multifunctional polymer networks makes this compound a candidate for the development of smart materials that can respond to external stimuli. Research is also likely to explore the synthesis of novel copolymers and block polymers incorporating this monomer to create materials with unique self-assembly behaviors and advanced mechanical properties.

Compound Properties and Synthesis

The synthesis of this compound is typically achieved through the Williamson ether synthesis. This involves the reaction of 4,4'-dihydroxybenzophenone (B132225) with propargyl bromide in the presence of a base, such as potassium carbonate. plos.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18296-80-5 |

| Molecular Formula | C₁₉H₁₄O₃ |

| Molecular Weight | 290.31 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents such as acetone (B3395972), THF, and chloroform |

Table 2: Representative Synthesis Parameters

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 4,4'-Dihydroxybenzophenone | Propargyl Bromide | Potassium Carbonate | Acetone | Reflux |

Applications in Advanced Materials

The unique combination of a photo-crosslinkable benzophenone core and clickable alkyne groups in this compound makes it a valuable tool for the fabrication of a variety of advanced materials.

Table 3: Potential Applications and Research Findings

| Application Area | Description of Research |

| Photocurable Resins and Coatings | The benzophenone moiety allows for rapid curing of polymer films and coatings upon UV exposure, leading to durable and solvent-resistant surfaces. Research focuses on optimizing curing times and the mechanical properties of the resulting films. |

| Biomaterial Engineering | The alkyne groups can be utilized to attach bioactive peptides, growth factors, or other biomolecules to polymer scaffolds or hydrogels. This is being explored for creating environments that can promote cell adhesion, proliferation, and differentiation. |

| Functional Polymer Networks | Through a combination of photopolymerization and click chemistry, it is possible to create complex polymer networks with precisely controlled architectures and functionalities. These materials are being investigated for use as sensors, responsive materials, and in separation technologies. |

| Drug Delivery Systems | Hydrogels crosslinked with this compound can be designed to encapsulate therapeutic agents. The alkyne groups can be used to attach targeting ligands to the hydrogel surface for site-specific drug delivery. |

Structure

3D Structure

Properties

IUPAC Name |

bis(4-prop-2-ynoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYZHCHDRGEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Engineering of Bis 4 Prop 2 Yn 1 Yloxy Phenyl Methanone

Established Synthetic Pathways for Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone

The principal and most widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide, and in this specific case, the dialkylation of a bisphenol.

The established pathway involves the O-alkylation of Bis(4-hydroxyphenyl)methanone, also known as 4,4'-dihydroxybenzophenone (B132225), with propargyl bromide. researchgate.net This reaction is a classic example of the Williamson ether synthesis, a reliable and versatile method for forming ethers. masterorganicchemistry.comfrancis-press.com The core of this transformation is the reaction between the deprotonated hydroxyl groups of the bisphenol and the electrophilic propargyl bromide. The presence of two hydroxyl groups on the precursor allows for a double propargylation, leading to the desired product.

The general reaction scheme is as follows: Bis(4-hydroxyphenyl)methanone reacts with two equivalents of propargyl bromide in the presence of a base to yield this compound.

The efficiency of the propargylation of Bis(4-hydroxyphenyl)methanone is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. Based on analogous propargylation reactions of phenolic compounds, a set of typical conditions can be established. researchgate.netnih.govrsc.orgrsc.org

Base: A weak inorganic base is generally sufficient to deprotonate the phenolic hydroxyl groups. Anhydrous potassium carbonate (K₂CO₃) is the most commonly used base for this transformation due to its mildness, low cost, and ease of removal after the reaction. researchgate.netnih.govrsc.org The use of a stronger base is typically unnecessary and may lead to side reactions.

Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the SN2 reaction. Polar aprotic solvents are preferred. Acetone (B3395972) and dimethylformamide (DMF) are frequently employed. researchgate.netrsc.orgrsc.org Acetone is advantageous for its lower boiling point, which simplifies its removal post-reaction, while DMF can offer better solubility for the reactants.

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. When using acetone as a solvent, the reaction is often run at reflux (around 60°C). rsc.org In DMF, similar temperatures (e.g., 60°C) are also effective. rsc.org

Optimization: To maximize the yield and purity of the final product, several strategies can be employed. Using a slight excess of propargyl bromide and the base can help drive the reaction to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time, which is often in the range of 3 to 8 hours. nih.govrsc.org Post-reaction workup typically involves filtering off the inorganic salts, removing the solvent under reduced pressure, and purifying the crude product, often through recrystallization or column chromatography. nih.govrsc.org

| Parameter | Typical Condition | Rationale/Optimization Notes |

|---|---|---|

| Precursor | Bis(4-hydroxyphenyl)methanone | The starting bisphenol. |

| Alkylating Agent | Propargyl bromide | Provides the propargyl group. A slight excess may be used. |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Mild and effective base for deprotonation of phenolic hydroxyls. |

| Solvent | Acetone or DMF | Polar aprotic solvents that facilitate the SN2 reaction. |

| Temperature | Reflux (e.g., 60-90°C) | Increases reaction rate. |

| Reaction Time | 3-8 hours | Typically monitored by TLC for completion. |

| Purification | Filtration and Recrystallization/Column Chromatography | To remove inorganic salts and isolate the pure product. |

Chemo- and Regioselective Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound with high chemo- and regioselectivity is essential for fine-tuning the properties of the molecule for specific applications. This can involve modifications to the benzophenone (B1666685) core or the alkyne-containing side chains.

For instance, if starting with a polysubstituted dihydroxybenzophenone (B1166750) precursor containing other reactive sites, chemoselectivity becomes a key challenge. Protecting group strategies may be necessary to prevent unwanted side reactions.

Regioselectivity is particularly important when synthesizing unsymmetrical analogues. For example, starting with a dihydroxybenzophenone that has non-equivalent hydroxyl groups (e.g., 2,4-dihydroxybenzophenone), selective mono-propargylation can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. The inherent difference in acidity and steric hindrance of the hydroxyl groups can be exploited to favor reaction at one site over the other. More advanced methods, such as those involving organocatalytic benzannulation, can provide highly regioselective routes to diverse and multifunctionalized hydroxybenzophenones, which can then serve as precursors for propargylation. rsc.org

Molecular Design Principles for Alkyne-Bearing Building Blocks for Advanced Synthesis

The design of alkyne-bearing building blocks like this compound is guided by their intended application, particularly in areas like polymer chemistry and materials science. numberanalytics.commdpi.com The inclusion of terminal alkyne functionalities is a deliberate design choice that imparts significant synthetic versatility.

Key design principles include:

Reactivity: The terminal alkyne groups are highly reactive and can participate in a wide range of chemical transformations. This is the cornerstone of their utility in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages. numberanalytics.com

Modularity: The benzophenone core acts as a rigid scaffold, while the two terminal alkyne groups provide points for covalent attachment. This modular design allows the molecule to be used as a cross-linker or a monomer in polymerization reactions.

Functionality: The benzophenone moiety itself can be a functional element, for example, by acting as a photoinitiator. The combination of the photoactive core and the "clickable" alkyne handles makes such molecules trifunctional building blocks for creating complex macromolecular architectures or for surface functionalization. sigmaaldrich.comsigmaaldrich.com

Spectroscopic and Advanced Characterization of Bis 4 Prop 2 Yn 1 Yloxy Phenyl Methanone and Its Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Interpretation

The proton NMR spectrum of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone would be expected to show distinct signals corresponding to the different types of protons in its structure. The aromatic protons on the two phenyl rings would likely appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons (-O-CH₂-C≡) adjacent to the ether linkage would resonate as a singlet or a finely split multiplet, while the terminal alkyne proton (-C≡C-H) would appear as a characteristic triplet further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.8 | d |

| Aromatic (ortho to -O) | ~7.0 | d |

| Methylene (-O-CH₂-) | ~4.7 | d |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include the carbonyl carbon (C=O) at a significantly downfield shift (around 195 ppm), aromatic carbons, and the two distinct carbons of the alkyne group (typically around 75-80 ppm). The methylene carbon adjacent to the oxygen would also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~195 |

| Aromatic (C-O) | ~162 |

| Aromatic (C-C=O) | ~132 |

| Aromatic (CH) | ~132, ~115 |

| Alkyne (quaternary) | ~79 |

| Alkyne (CH) | ~76 |

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for instance, confirming the coupling between the methylene and acetylenic protons of the propargyl group. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to display several characteristic absorption bands. A strong absorption peak around 1650 cm⁻¹ would indicate the presence of the benzophenone (B1666685) carbonyl (C=O) group. The terminal alkyne C≡C-H bond would show a sharp, weak absorption near 3300 cm⁻¹, while the C≡C triple bond stretch would appear around 2120 cm⁻¹. The C-O-C ether linkages would be identified by absorptions in the 1250-1000 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Alkyne C-H stretch | ~3300 |

| Aromatic C-H stretch | ~3100-3000 |

| Alkyne C≡C stretch | ~2120 |

| Carbonyl C=O stretch | ~1650 |

| Aromatic C=C stretch | ~1600, ~1500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The experimentally measured monoisotopic mass would be compared to the calculated mass for the molecular formula C₂₁H₁₆O₃, providing a high degree of confidence in the compound's identity. The fragmentation pattern observed in the mass spectrum would also offer structural information, likely showing cleavage at the ether linkages and fragmentation of the benzophenone core.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a molecule such as this compound, GC-MS analysis would provide insights into its purity and fragmentation pattern.

Hypothetical Application and Expected Data:

In a hypothetical GC-MS analysis, a sample of this compound would be vaporized and passed through a chromatographic column. The retention time would be characteristic of the compound under the specific analytical conditions (e.g., column type, temperature program). The separated compound would then be ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as a series of fragment ion peaks. These fragments would arise from the characteristic cleavage of the molecule, such as the loss of propargyl groups or cleavage around the central carbonyl group.

A data table from such an analysis would typically include the retention time and a list of the major fragment ions (m/z values) and their relative abundances. This data would serve as a fingerprint for the compound's identification. However, no such experimental data has been found in the reviewed literature.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique primarily used for the analysis of large molecules, including synthetic polymers and oligomers, that are not amenable to analysis by GC-MS due to their low volatility.

Hypothetical Application and Expected Data:

For the analysis of oligomers or polymers derived from this compound, MALDI-TOF MS would be an invaluable tool. The analysis would involve co-crystallizing the polymer sample with a suitable matrix (e.g., dithranol, sinapinic acid) and irradiating the mixture with a laser. This process would generate singly charged polymer ions, which are then accelerated in a time-of-flight analyzer.

The resulting spectrum would display a series of peaks, each corresponding to a different polymer chain length (oligomer). The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit, this compound. From this data, it would be possible to determine the molecular weight distribution of the polymer, identify the end groups of the polymer chains, and confirm the structure of the repeating unit.

A representative data table would list the observed m/z values for each oligomer, the corresponding degree of polymerization, and potentially the type of end groups. Despite the suitability of this technique, no published MALDI-TOF MS studies for this specific monomer or its polymers were identified.

Other Relevant Chromatographic Techniques (e.g., Gel Permeation Chromatography (GPC) for polymers)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.

Hypothetical Application and Expected Data:

If this compound were to be polymerized, for instance, through thermal cross-linking of the alkyne groups, GPC would be essential for characterizing the resulting material. A solution of the polymer would be passed through a column packed with porous gel beads. Larger polymer chains would elute faster than smaller ones, allowing for separation based on hydrodynamic volume.

The GPC system, calibrated with polymer standards of known molecular weight (e.g., polystyrene), would yield a chromatogram showing the distribution of molecular weights in the sample. From this chromatogram, several key parameters could be calculated:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining its contribution to the average.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution.

A data table summarizing the findings of a GPC analysis would typically present these calculated molecular weight averages and the PDI. This information is crucial for understanding the polymerization process and predicting the physical properties of the resulting polymer. Regrettably, no specific GPC data for polymers derived solely from this compound could be located in the available literature.

Mechanistic Investigations and Reactivity Studies of Bis 4 Prop 2 Yn 1 Yloxy Phenyl Methanone

Alkyne Reactivity in Organic Transformations

The chemical behavior of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is dominated by the reactivity of its two terminal alkyne groups. numberanalytics.commasterorganicchemistry.com These C≡C triple bonds, composed of one sigma (σ) and two pi (π) bonds, are regions of high electron density, making them susceptible to a variety of chemical transformations. numberanalytics.com The primary reaction pathway for alkynes is addition, where the π bonds are broken to form new single bonds. masterorganicchemistry.com

The terminal hydrogen atom on each propargyl group is weakly acidic due to the sp-hybridization of the carbon atom, which has a higher s-character compared to sp2 or sp3 hybridized carbons. msu.edu This acidity allows for deprotonation by a strong base to form a potent nucleophile known as an acetylide anion. msu.edulibretexts.org However, the most significant reaction for this monomer in the context of polymer science is the cycloaddition reaction with azides, a cornerstone of "click chemistry". numberanalytics.comsigmaaldrich.com This reaction is exceptionally efficient and specific, forming stable triazole rings. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent application of this compound. rsc.org This reaction is a highly reliable and efficient method for forming a 1,2,3-triazole ring by reacting the terminal alkyne groups of the monomer with organic azides. sigmaaldrich.comnih.gov The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a prime example of a click chemistry reaction. nih.govorganic-chemistry.org The reaction rate is accelerated by a factor of 107 to 108 compared to the uncatalyzed thermal cycloaddition. nih.govorganic-chemistry.org

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). nih.govresearchgate.net The copper catalyst plays a crucial role in activating the alkyne and controlling the reaction's outcome. nih.govnih.gov This process is highly chemoselective and regiospecific, leading almost exclusively to the 1,4-disubstituted triazole isomer. nih.govresearchgate.net

The success of the CuAAC reaction hinges on the generation and stabilization of the active copper(I) catalyst. nih.gov Various catalyst systems have been developed to facilitate this transformation efficiently. A common and effective method involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. nih.govresearchgate.net This approach ensures a continuous supply of the active Cu(I) species and prevents side reactions like the oxidative homocoupling of alkynes. nih.gov

The choice of solvent and ligands also influences the reaction's efficiency. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are frequently used. Ligands, particularly those containing nitrogen, can accelerate the reaction by stabilizing the copper(I) center. nih.gov

Table 1: Representative Catalyst Systems and Parameters for CuAAC Reactions

| Catalyst Precursor | Reducing Agent/Ligand | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | DMF/H₂O | Room Temperature | A widely used, classic system for CuAAC. nih.gov |

| CuI | N,N-Diisopropylethylamine (DIPEA) / Acetic Acid (HOAc) | Various | Room Temperature | Acid-base promoted system designed to overcome drawbacks of other amine bases. organic-chemistry.org |

| Copper(I) Iodide (CuI) | Amine Ligand | Various | Room Temperature | The choice of amine ligand can strongly influence reaction rate and chemoselectivity. nih.gov |

| Cu/Fe bimetallic system | None | Various | Ambient Temperature | Nanosized system that reduces copper contamination in the final product. organic-chemistry.org |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. mdpi.com The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide typically produces a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. nih.gov In contrast, the copper(I)-catalyzed version directs the reaction to form almost exclusively the 1,4-disubstituted isomer. nih.govresearchgate.net

This high degree of control stems from the reaction mechanism. Computational studies suggest that the coordination of the copper(I) ion to the alkyne and the subsequent stepwise formation of a six-membered copper-containing intermediate favor the pathway leading to the 1,4-isomer. nih.govrsc.orgresearchgate.net This process is highly efficient, often proceeding to completion under mild conditions and resulting in near-quantitative yields of the desired triazole product. nih.govresearchgate.net The reaction's efficiency and specificity make it an invaluable tool for constructing complex macromolecular architectures from monomers like this compound. rsc.org

Polymerization Mechanisms Involving this compound as a Monomer

The bifunctional nature of this compound, possessing two terminal alkyne groups, allows it to act as an A₂-type monomer in polymerization reactions. When reacted with a corresponding B₂-type monomer, such as a diazide, it can form high molecular weight polymers through a step-growth mechanism. wikipedia.orgrsc.org

Click polymerization leverages the high efficiency and fidelity of the CuAAC reaction to synthesize polytriazoles. rsc.org This process is a form of step-growth polymerization, where the polymer chain is built up in a stepwise fashion. wikipedia.orgfiveable.me The reaction between the dialkyne monomer (A₂) and a diazide monomer (B₂) first forms dimers, then trimers, and progressively larger oligomers, eventually leading to long polymer chains. wikipedia.org

A key characteristic of this mechanism is that the monomer is consumed rapidly at the beginning of the reaction, but a high molecular weight polymer is only achieved at very high conversion levels. wikipedia.org The resulting polymer backbone consists of aromatic units from the monomers linked together by stable 1,4-disubstituted 1,2,3-triazole rings. researchgate.net This method allows for the synthesis of well-defined linear polymers with predictable structures. rsc.org

This compound can be used to create three-dimensional polymer networks, also known as thermosets. numberanalytics.com Network formation occurs when the polymerization process involves monomers with a functionality greater than two, leading to branching and eventual crosslinking between polymer chains. wikipedia.orgfiveable.me

There are several ways to achieve this. One method is to react the A₂ dialkyne monomer with a B₃ or B₄ monomer, such as a triazide or tetraazide. acs.orgacs.org This A₂+B₃ approach leads to the formation of hyperbranched or crosslinked polymers. acs.orgnih.gov As the reaction progresses, the growing branched molecules link together, and at a critical point known as the gel point, an infinite network is formed, resulting in a rapid increase in viscosity and the formation of an insoluble gel. wikipedia.orgacs.org

Alternatively, the linear polytriazoles formed from A₂+B₂ polymerization can be designed with pendant functional groups that can be crosslinked in a subsequent step. The triazole ring itself is very stable, but other functionalities on the monomer backbone can be utilized for crosslinking reactions, leading to robust and stable network materials. nih.govrsc.org The density of these crosslinks is a critical factor that determines the mechanical and thermal properties of the final material. numberanalytics.com

Computational Chemistry and Theoretical Analysis

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For a molecule like this compound, computational methods can elucidate potential reaction pathways, the stability of intermediates, and its three-dimensional structure and flexibility, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and properties of molecules, as well as to map out the energy landscapes of chemical reactions. For this compound, DFT calculations would be instrumental in understanding its reactivity, particularly concerning the benzophenone (B1666685) core and the terminal alkyne functionalities.

Theoretical investigations on benzophenone and its derivatives have demonstrated that the carbonyl group is a key center for photochemical reactions. acs.orgnih.gov DFT studies, often employing functionals like B3LYP or M05-2X with basis sets such as 6-311++G(d,p), can be used to model the electronic ground state and excited states of the molecule. chemrevlett.comchemrxiv.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively. The HOMO is expected to be localized on the phenyl rings and ether oxygen atoms, while the LUMO is likely centered on the carbonyl group, indicating its electrophilic character. chemrevlett.com

Furthermore, the propargyl groups offer sites for a variety of reactions, most notably cycloadditions (e.g., "click chemistry") and reactions involving the terminal alkyne's acidic proton. researchgate.net DFT can be used to calculate the activation energies for these potential reaction pathways, thereby predicting the most favorable reaction conditions and products. For instance, the transition state energies for a [3+2] cycloaddition with an azide can be calculated to understand the kinetics of this important bioorthogonal reaction.

Below is a hypothetical data table summarizing the kind of results that would be expected from DFT calculations on the reaction pathways of this compound.

| Reaction Pathway | Calculated Parameter | Hypothetical Value | Significance |

| Photochemical Excitation | Triplet State Energy (T1) | ~69 kcal/mol | Predicts the energy of the reactive excited state involved in hydrogen abstraction reactions typical for benzophenones. |

| Alkyne Deprotonation | pKa of Terminal Hydrogen | ~25 | Indicates the acidity of the alkyne proton and the required base strength for deprotonation. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Activation Energy (ΔG‡) | 15-20 kcal/mol | Suggests the kinetic feasibility of using the molecule in "click chemistry" reactions. |

| Radical Addition to Alkyne | Reaction Enthalpy (ΔH) | -30 to -40 kcal/mol | Shows the thermodynamic favorability of radical additions to the triple bond. |

Note: The data in this table is illustrative and based on typical values for similar functional groups found in the literature. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape, preferred shapes, and how it might interact with its environment. researchgate.netrsc.org

The key flexible points in this compound are the dihedral angles associated with the phenyl rings relative to the central carbonyl group and the rotation around the C-O bonds of the propargyl ether linkages. MD simulations would reveal the energetically preferred orientations of these groups. It is expected that the phenyl rings would adopt a non-planar conformation relative to each other to minimize steric hindrance, a common feature in benzophenone derivatives. scialert.net The propargyloxy side chains are also expected to be highly mobile, exploring a wide range of conformations.

MD simulations can be performed in various environments, such as in a vacuum to assess intrinsic conformational preferences, or in different solvents to understand how the molecular shape changes in response to its surroundings. The results of these simulations are often visualized through trajectory analysis and can be quantified by plotting Ramachandran-like maps for the key dihedral angles to identify the most stable conformational states.

The following interactive data table presents hypothetical results from a conformational analysis of the key dihedral angles in this compound, as would be obtained from an MD simulation.

| Dihedral Angle | Description | Predicted Stable Conformation(s) (degrees) | Implication |

| C-C(O)-C-C (φ1) | Rotation of one phenyl ring relative to the C=O plane | ±30° | A non-zero angle indicates steric clash prevents full planarity, affecting electronic conjugation. |

| C-C(O)-C-C (φ2) | Rotation of the second phenyl ring relative to the C=O plane | ±30° | Similar to φ1, this defines the overall "propeller" shape of the benzophenone core. |

| C-O-CH2-C (τ1, τ2) | Rotation around the ether linkage | 180° (anti), ±60° (gauche) | Determines the orientation of the propargyl side chains relative to the phenyl rings. |

| O-CH2-C≡C (ω1, ω2) | Rotation of the alkyne group | No significant barrier | The terminal alkyne groups are expected to be freely rotating. |

Note: This data is representative of what would be expected from molecular dynamics simulations based on studies of similar diaryl ketones and ethers. researchgate.netrsc.org The exact values would depend on the force field and simulation parameters used.

Polymer Chemistry and Advanced Material Applications of Bis 4 Prop 2 Yn 1 Yloxy Phenyl Methanone Derivatives

Synthesis and Architecture of Novel Polymeric Materials

The terminal alkyne groups of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone are particularly amenable to modern, highly efficient coupling reactions, allowing for the precise construction of complex polymer architectures.

A primary application of this compound is in the synthesis of high-performance polytriazoles through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ugent.bescispace.com This step-growth polymerization involves reacting the dialkyne monomer with a complementary aromatic or aliphatic bis-azide comonomer. The reaction proceeds with high efficiency and specificity under mild conditions, typically using a copper(I) catalyst, to form thermally stable 1,2,3-triazole rings in the polymer backbone. ugent.be This method allows for the creation of high molecular weight polymers with a well-defined, regular structure. The resulting polytriazoles incorporate the rigid benzophenone (B1666685) and triazole units, leading to materials with high thermal stability and specific optoelectronic properties.

The general reaction scheme for the click polymerization is as follows:

n HO–(C₆H₄)–C(O)–(C₆H₄)–OH + n N₃–R–N₃ → [–O–(C₆H₄)–C(O)–(C₆H₄)–O–(C₃H₂N₃)–R–(C₃H₂N₃)–]n

where R represents an aromatic or aliphatic spacer group from the bis-azide monomer.

The principles of click chemistry can be extended to create advanced organic-inorganic hybrid copolymers. By employing an inorganic building block functionalized with azide (B81097) groups, such as an azide-modified Double-Decker Silsesquioxane (DDSQ), a hybrid material can be synthesized. DDSQ are cage-like oligosiloxanes that can provide significant enhancements to the thermal and mechanical properties of a polymer matrix.

In this approach, the this compound monomer is co-polymerized with the azide-functionalized DDSQ. The CuAAC reaction covalently links the rigid organic benzophenone-based monomer with the robust inorganic DDSQ cages. This results in a hybrid copolymer with a molecularly dispersed inorganic phase, preventing the macroscopic phase separation often seen in simple blends. nih.gov The incorporation of the silsesquioxane component is designed to improve the thermal stability, mechanical strength, and dimensional stability of the resulting material compared to the purely organic polymer. researchgate.net

This compound is an effective agent for the modification of material surfaces. Using a "grafting to" approach, surfaces can be endowed with new chemical and physical properties. This process typically involves two steps:

Surface Azidation : The substrate of interest (e.g., silica wafers, polymer films, or nanoparticles) is first functionalized to introduce azide groups onto its surface.

Click Reaction : The azide-functionalized surface is then exposed to a solution of this compound in the presence of a copper(I) catalyst. The alkyne groups on the monomer react with the surface-bound azides, forming stable triazole linkages and covalently grafting the molecule to the surface.

This strategy allows for the creation of surfaces with altered wettability, adhesion, or biocompatibility. Furthermore, since the monomer possesses two alkyne groups, one may remain unreacted after grafting, providing a reactive handle for subsequent surface functionalization steps.

Investigation of Material Performance Characteristics

Polymers derived from this compound are expected to exhibit high-performance characteristics owing to their rigid, aromatic-rich structures.

The thermal properties of polymers synthesized from this compound are typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The high density of aromatic rings from the benzophenone moiety and the formation of highly stable triazole rings during polymerization contribute to excellent thermal stability. researchgate.net

Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td) and char yield of the polymer. Polytriazoles derived from this monomer are anticipated to show high Td values, often exceeding 400°C, indicating their ability to withstand high temperatures before significant mass loss occurs.

Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more rubbery state. uvic.ca The rigid and sterically hindered nature of the polymer backbone results in a high Tg, reflecting the limited mobility of the polymer chains.

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% mass loss) (°C) | Char Yield at 800°C (%) |

|---|---|---|---|

| Aromatic Polytriazole | 215 | 425 | 58 |

The benzophenone unit within the this compound monomer is a known chromophore. When incorporated into a polymer, particularly one with conjugated elements like a polytriazole, interesting optical properties such as fluorescence can arise. nih.gov The extended π-conjugation system created by the aromatic rings and the triazole heterocycles can absorb ultraviolet (UV) light and emit it at a longer wavelength in the visible spectrum.

Photoluminescence (PL) Spectroscopy is the primary technique used to characterize these properties. It measures the excitation and emission spectra of the material. The polymer in solution or as a thin film is excited with a specific wavelength of light, and the resulting emission spectrum is recorded. The difference between the excitation and emission maxima is known as the Stokes shift. The quantum yield, which measures the efficiency of the fluorescence process, can also be determined. These properties make such polymers candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and optical devices. nih.gov

| Polymer | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Aromatic Polytriazole | 350 | 455 | 105 | 0.25 |

Microstructure and Morphology Analysis (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

The microstructure and morphology of polymers derived from this compound are crucial in determining their macroscopic properties and performance in advanced material applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques to elucidate these features. nih.govthermofisher.com While specific SEM and TEM studies on polymers synthesized exclusively from this compound are not extensively documented in public literature, valuable insights can be drawn from the analysis of analogous polymer systems, such as polyimides and other high-performance polymers containing benzophenone moieties. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution and is particularly effective for examining the internal structure of the polymer, including the distribution of nanoparticles within a polymer matrix. nih.gov In mixed-matrix membranes, TEM is an excellent tool for studying the potential agglomeration of nanoparticles, which can significantly impact the material's performance. nih.gov For example, TEM has been used to observe the distribution of titanium oxide nanoparticles on a polybenzimidazole membrane and to measure the thickness of thin films, which can be in the nanometer range. nih.gov

In the context of polymers from this compound, it is anticipated that SEM and TEM would be employed to:

Assess the surface features and fracture morphology of the neat polymer.

In the case of composites, to evaluate the dispersion and interfacial adhesion of fillers or reinforcing agents.

For blended polymers, to understand the phase morphology and domain sizes.

In applications such as thin films or coatings, to determine the thickness and uniformity.

The information garnered from these microscopy techniques is vital for establishing a comprehensive understanding of how the polymer's microstructure influences its mechanical, thermal, and functional properties.

Elucidation of Structure-Property Relationships in Functional Polymers

The chemical structure of a polymer has a complex influence on its macroscopic properties, affecting intermolecular interactions and chain rigidity. nih.gov These, in turn, dictate properties like the glass transition temperature (Tg), density, and free volume. nih.gov

Influence of the Benzophenone Moiety: The rigid and polar benzophenone group is anticipated to contribute to a high glass transition temperature (Tg) and good thermal stability. The presence of the ketone group can enhance interchain interactions, which can hinder molecular mobility and lead to an increased Tg. nih.gov Furthermore, the benzophenone unit is known for its photoreactivity, which can be exploited for cross-linking the polymer upon UV irradiation, thereby improving its mechanical and chemical stability. nih.govrsc.orgacs.org

Role of the Ether Linkages: The ether linkages in the polymer backbone provide a degree of flexibility, which can enhance the solubility and processability of the polymer. These flexible links can also influence the mechanical properties, potentially leading to tougher and less brittle materials.

Impact of the Pendent Propargyl Groups: The propargyloxy side groups are a key functional feature. These alkyne groups can undergo various "click" chemistry reactions, most notably the thiol-yne reaction and copper-catalyzed azide-alkyne cycloaddition. This allows for post-polymerization modification and cross-linking. The ability to form a networked structure through the cross-linking of these pendent groups is expected to significantly enhance the thermal stability and mechanical properties of the resulting polymer. tandfonline.com Non-isothermal curing studies on similar systems have demonstrated the ability of pendent propargyloxy groups to form networked structures. tandfonline.com

A summary of the expected influence of structural components on polymer properties is presented in the table below.

| Structural Component | Expected Influence on Polymer Properties |

| Benzophenone Moiety | High glass transition temperature (Tg), good thermal stability, photoreactivity for cross-linking. |

| Ether Linkages | Enhanced solubility and processability, improved toughness. |

| Pendent Propargyl Groups | Reactive sites for cross-linking and functionalization, leading to improved thermal and mechanical properties. |

By systematically modifying these structural components, it is possible to fine-tune the properties of the resulting polymers for specific advanced material applications. For instance, increasing the density of cross-links by utilizing the propargyl groups would likely lead to a material with higher modulus and improved solvent resistance. Conversely, incorporating more flexible ether segments could lead to materials with enhanced ductility.

Emerging Research Frontiers and Prospective Applications of Bis 4 Prop 2 Yn 1 Yloxy Phenyl Methanone

Integration into Supramolecular Systems and Self-Assembly

The rational design of molecules that can spontaneously organize into well-defined, functional supramolecular architectures is a cornerstone of modern chemistry. Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone possesses several structural features that make it an attractive building block for supramolecular chemistry and self-assembly.

Furthermore, the terminal alkyne groups on the propargyl ether side chains are highly versatile functional groups for constructing supramolecular assemblies. They can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. More significantly, the alkyne moiety is one half of the highly efficient and regioselective "click" reaction, the azide-alkyne cycloaddition. springernature.comresearchgate.net This reaction can be employed to covalently stitch molecules together in a pre-organized assembly, a process known as topochemical polymerization, to form linear or cyclic oligomers and polymers. researchgate.net The spatial arrangement of the alkyne groups in a self-assembled structure can thus dictate the regioselectivity of the cycloaddition reaction. springernature.comresearchgate.net

The interplay of these features—the defined geometry of the benzophenone (B1666685) core and the reactive potential of the alkyne termini—opens up possibilities for the design of complex, self-assembled systems such as molecular crystals, liquid crystals, and gels with tailored properties.

Table 1: Key Structural Features for Supramolecular Assembly

| Feature | Role in Self-Assembly |

|---|---|

| Benzophenone Core | Directs molecular packing through its defined dihedral angle. buffalo.edu |

| Alkyne Groups | Participate in hydrogen bonding and π-stacking interactions. |

| Enable covalent capture of assemblies via azide-alkyne cycloaddition. springernature.comresearchgate.net | |

| Propargyl Ether Linkage | Provides flexibility and influences molecular conformation. |

Role in Chemical Probe Development and Biological System Interrogation (Benzophenone as light-activated moiety)

Chemical probes are indispensable tools for elucidating the intricacies of biological systems. An ideal chemical probe can be used to identify the molecular targets of a bioactive small molecule, map protein-protein interactions, and provide spatiotemporal information about cellular processes. This compound is a trifunctional building block that is well-suited for the construction of such probes. sigmaaldrich.comsigmaaldrich.com

The central benzophenone moiety serves as a photo-activated cross-linking agent. sigmaaldrich.comsigmaaldrich.comalkalisci.com Upon irradiation with UV light (typically around 350-360 nm), the benzophenone group is excited to a triplet state. This excited state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the probe and its interacting partner, such as a protein. nih.gov This photoaffinity labeling technique allows for the permanent capture of transient biological interactions. sigmaaldrich.comsigmaaldrich.com

The two terminal alkyne groups provide a handle for the subsequent detection and identification of the labeled biomolecules. The alkyne moiety can be readily derivatized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. This allows for the attachment of a reporter tag, such as a fluorophore for imaging, a biotin (B1667282) group for affinity purification, or a mass tag for mass spectrometry-based identification. precisepeg.com

The symmetrical nature of this compound, with two alkyne handles, offers the potential for the development of dual-functional probes or for increasing the efficiency of the pull-down of labeled proteins.

Table 2: Components of this compound as a Chemical Probe

| Component | Function |

|---|---|

| Benzophenone Core | Photo-activated cross-linker for covalent capture of binding partners. alkalisci.comnih.gov |

| Alkyne Termini | Handles for "click" chemistry-based ligation of reporter tags. sigmaaldrich.comsigmaaldrich.comprecisepeg.com |

| Propargyl Ether Linkers | Spacers that can be modified to optimize binding affinity and reduce steric hindrance. |

Advanced Functional Material Design and Engineering

The unique combination of a photo-responsive core and reactive peripheral groups makes this compound a promising candidate for the development of advanced functional materials.

The benzophenone unit is a well-known photoinitiator for radical polymerization. rsc.orgresearchgate.netresearchgate.net Upon UV irradiation, the excited benzophenone can initiate the polymerization of various monomers, such as acrylates, to form cross-linked polymer networks. rsc.orgresearchgate.netresearchgate.net This property is extensively utilized in applications like UV curing of coatings, inks, and adhesives, as well as in 3D printing technologies. rsc.orgresearchgate.net The presence of two propargyl ether groups allows for the incorporation of this photoinitiator into a polymer backbone or side chain, which can improve its migration stability. researchgate.net

Furthermore, the alkyne functionalities can be polymerized through various methods, including transition-metal-catalyzed polymerization and azide-alkyne "click" polymerization, to generate novel polymers with interesting properties. The resulting poly(aryl ether ketone)s with pendent alkyne groups could be further functionalized to create materials with tailored optical, electronic, or biological properties. Aromatic ketone polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications. americhem.com

The combination of a photo-cross-linkable core and polymerizable side chains could lead to the development of photopatternable materials, where specific regions can be selectively cross-linked or functionalized upon exposure to light. This could find applications in microelectronics, photonics, and the fabrication of micro- and nanostructures.

Table 3: Potential Applications in Advanced Functional Materials

| Application Area | Role of this compound |

|---|---|

| UV Curing & 3D Printing | Photoinitiator for radical polymerization. rsc.orgresearchgate.netresearchgate.net |

| High-Performance Polymers | Monomer for the synthesis of poly(aryl ether ketone)s. americhem.comresearchgate.nettandfonline.comrsc.org |

| Photopatternable Materials | Photo-cross-linkable component for creating patterned surfaces. |

| Functional Coatings | Building block for coatings with enhanced durability and specific functionalities. |

Sustainable and Scalable Synthetic Approaches

The widespread application of any chemical compound is contingent upon the availability of efficient, cost-effective, and environmentally benign synthetic routes. The synthesis of this compound can be approached in a modular fashion, with established and scalable reactions for the construction of its core components.

The formation of the propargyl ether linkages is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comgordon.eduwikipedia.orgyoutube.comgoogle.com This reaction involves the deprotonation of a phenol, in this case, 4,4'-dihydroxybenzophenone (B132225), with a base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide, such as propargyl bromide. wikipedia.org The Williamson ether synthesis is a robust and widely used method in both laboratory and industrial settings for the preparation of ethers. wikipedia.org Efforts towards a more sustainable process could involve the use of greener solvents and more efficient catalysts.

The diarylmethanone core can be synthesized via several methods, with the Friedel-Crafts acylation being a classic and scalable approach. rsc.orgacs.org This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to promote the acylation of an aromatic ring with an acyl chloride or anhydride. rsc.orgacs.org While effective, traditional Friedel-Crafts reactions often generate significant amounts of waste. More sustainable alternatives are being developed, including the use of solid acid catalysts and milder reaction conditions.

Recent advances in synthetic methodology also offer alternative routes. For instance, transition-metal-catalyzed cross-coupling reactions could provide a more versatile and functional-group-tolerant approach to the synthesis of the diarylmethanone core. organic-chemistry.orgorganic-chemistry.orgnanomaterchem.comchemistryviews.org

Table 4: Key Synthetic Reactions

| Reaction | Description | Sustainability Considerations |

|---|---|---|

| Williamson Ether Synthesis | Formation of the ether linkage via reaction of a phenoxide with an alkyl halide. masterorganicchemistry.comgordon.eduwikipedia.orgyoutube.comgoogle.com | Use of greener solvents, phase-transfer catalysis to minimize solvent usage. google.com |

| Friedel-Crafts Acylation | Formation of the ketone core via electrophilic aromatic substitution. rsc.orgacs.org | Development of reusable solid acid catalysts to replace stoichiometric Lewis acids. rsc.orgacs.org |

| Cross-Coupling Reactions | Alternative for diarylmethanone synthesis with broader substrate scope. organic-chemistry.orgorganic-chemistry.orgnanomaterchem.comchemistryviews.org | Use of earth-abundant metal catalysts and minimizing catalyst loading. |

Q & A

Basic: What are the recommended synthetic routes for Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the propargyl ether groups. For example, aryl propargyl ether intermediates can be synthesized via nucleophilic substitution of 4-hydroxyphenylmethanone with propargyl bromide under alkaline conditions (K₂CO₃, DMF, 80°C). Optimization includes controlling stoichiometry (1:2 molar ratio of methanone core to propargyl bromide) and using anhydrous solvents to minimize hydrolysis. Reaction progress should be monitored via TLC (silica gel, hexane:EtOAc 7:3) and confirmed by FT-IR for alkyne C≡C stretches (~2100 cm⁻¹) .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) identifies impurities >0.1%.

- Spectroscopy:

- ¹H NMR (CDCl₃, 400 MHz): Propargyl protons appear as a triplet at δ 2.4–2.6 ppm, and aromatic protons as doublets (δ 7.2–7.8 ppm) .

- FT-IR: Confirms propargyl ether (C-O-C stretch at ~1250 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~334.12 g/mol) .

Advanced: How do structural modifications (e.g., substituent position, alkyne chain length) influence its biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic variation:

- Replace propargyl groups with alkyl/aryl ethers to assess π-π stacking effects.

- Test cytotoxicity (MTT assay, IC₅₀) against cancer cell lines (e.g., MCF-7) and compare with control compounds like (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone (IC₅₀ ~12 µM) .

- Computational docking (AutoDock Vina) predicts binding affinity to targets like COX-2 or EGFR. Propargyl groups may enhance hydrophobic interactions in enzyme pockets .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Methodological Answer:

Discrepancies often arise from assay conditions. Standardize protocols:

- Minimum Inhibitory Concentration (MIC): Use CLSI guidelines with E. coli (ATCC 25922) and S. aureus (ATCC 29213). Compare results to reference antibiotics (e.g., ciprofloxacin, MIC 0.5 µg/mL).

- Solvent Controls: DMSO >1% may inhibit growth; use ≤0.1% .

- Biofilm Assays: Conflicting data on biofilm disruption (e.g., 40% inhibition vs. 15%) may reflect strain variability. Validate with multiple strains (e.g., P. aeruginosa PAO1) .

Advanced: What strategies are recommended for studying environmental stability and degradation products?

Methodological Answer:

- Photodegradation: Expose to UV light (254 nm, 24 hr) and analyze via LC-MS. Look for quinone derivatives from aryl ring oxidation .

- Hydrolysis: Incubate in pH 7.4 buffer (37°C, 72 hr) and monitor propargyl ether cleavage by NMR.

- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to assess EC₅₀. Compare with structurally similar compounds like Bis(4-fluorophenyl)methanone (EC₅₀ ~8 mg/L) .

Advanced: How can computational methods predict synthetic feasibility and optimize reaction pathways?

Methodological Answer:

- Retrosynthesis Tools: Use Pistachio/BKMS databases to prioritize routes with high atom economy (>70%). For example, propargylation via Sonogashira coupling (Pd/Cu catalysis) may offer higher yields than SN2 .

- DFT Calculations (Gaussian 16): Model transition states to identify energy barriers. Propargyl ether formation has a ΔG‡ ~25 kcal/mol, requiring elevated temperatures .

Basic: What are its applications in materials science, particularly in polymer chemistry?

Methodological Answer:

The alkyne groups enable click chemistry (e.g., CuAAC) for crosslinking polymers. For example:

- Photoresists: Blend with azide-functionalized monomers; UV irradiation initiates polymerization (λ = 365 nm, 10 mW/cm²).

- Conductive Polymers: Incorporate into polyacetylene matrices to enhance conductivity (σ ~10⁻³ S/cm) via π-conjugation .

Advanced: How can researchers validate interactions with biological targets (e.g., enzymes) using biophysical methods?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., human carbonic anhydrase IX) on a CM5 chip. Measure binding kinetics (ka ~1×10⁴ M⁻¹s⁻¹, kd ~0.01 s⁻¹) .

- Isothermal Titration Calorimetry (ITC): Determine ΔH and Kd (nM range) for enzyme-inhibitor complexes. Compare with known inhibitors like acetazolamide (Kd = 250 nM) .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Propargyl ethers are irritants (GHS07).

- Storage: Keep under argon at −20°C to prevent alkyne oxidation.

- Spill Management: Neutralize with 10% aqueous NaHCO₃ and adsorb with vermiculite .

Advanced: What experimental designs improve reproducibility in biological assays (e.g., anticancer studies)?

Methodological Answer:

- Randomized Block Design: Assign treatments (e.g., 0–50 µM compound) to cell culture plates using a split-plot layout to control batch effects .

- Positive Controls: Include cisplatin (IC₅₀ ~5 µM in HeLa) and vehicle controls.

- Data Normalization: Use Z-score scaling for high-throughput screening (e.g., 384-well plates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.